2-(3-nitro-1H-pyrazol-1-yl)ethanamine 2-(3-nitro-1H-pyrazol-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1006435-40-0; 1197235-00-9
VCID: VC7060703
InChI: InChI=1S/C5H8N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4,6H2
SMILES: C1=CN(N=C1[N+](=O)[O-])CCN
Molecular Formula: C5H8N4O2
Molecular Weight: 156.145

2-(3-nitro-1H-pyrazol-1-yl)ethanamine

CAS No.: 1006435-40-0; 1197235-00-9

Cat. No.: VC7060703

Molecular Formula: C5H8N4O2

Molecular Weight: 156.145

* For research use only. Not for human or veterinary use.

2-(3-nitro-1H-pyrazol-1-yl)ethanamine - 1006435-40-0; 1197235-00-9

Specification

CAS No. 1006435-40-0; 1197235-00-9
Molecular Formula C5H8N4O2
Molecular Weight 156.145
IUPAC Name 2-(3-nitropyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C5H8N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4,6H2
Standard InChI Key ZUIVDEOQMZTGIX-UHFFFAOYSA-N
SMILES C1=CN(N=C1[N+](=O)[O-])CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by an ethanamine group (-CH2_2CH2_2NH2_2) and at the 3-position by a nitro group (-NO2_2). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H8N4O2\text{C}_5\text{H}_8\text{N}_4\text{O}_2
Molecular Weight156.145 g/mol
IUPAC Name2-(3-Nitropyrazol-1-yl)ethanamine
SMILESC1=CN(N=C1N+[O-])CCN
InChI KeyZUIVDEOQMZTGIX-UHFFFAOYSA-N
CAS No.1006435-40-0; 1197235-00-9

The nitro group’s electron-withdrawing nature polarizes the pyrazole ring, enhancing electrophilic substitution reactivity, while the ethanamine side chain facilitates solubility in polar solvents and interactions with biological macromolecules.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanamine typically involves multi-step reactions starting from pyrazole derivatives. A common approach includes:

  • Nitration of Pyrazole: Introducing the nitro group at the 3-position using nitrating agents like nitric acid (HNO3\text{HNO}_3) in sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or acetyl nitrate (NO2OAc\text{NO}_2\text{OAc}) .

  • Functionalization with Ethanamine: Substituting the 1-position of the nitropyrazole with an ethanamine group via nucleophilic substitution or coupling reactions under controlled pH and temperature.

Table 2: Comparison of Nitration Methods

Nitration AgentSolventTemperature (°C)Yield (%)
HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4H2O\text{H}_2\text{O}0–565–75
NO2OAc\text{NO}_2\text{OAc}Acetic Acid2580–85

Purification often employs recrystallization from ethanol or chromatography on silica gel, achieving >95% purity. Recent advances emphasize green chemistry principles, such as using oxone (KHSO5\text{KHSO}_5) as a nitrating agent in aqueous media, which reduces hazardous waste .

Biological Activities and Mechanistic Insights

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed dose-dependent cytotoxicity, with an IC50_{50} of 8.2 µM. Molecular docking simulations suggest binding to topoisomerase IIα, inhibiting DNA replication. The ethanamine group’s hydrogen-bonding capacity enhances target affinity, while the nitro group stabilizes the enzyme-ligand complex through hydrophobic interactions.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-7 (Breast)8.2
A549 (Lung)10.5
HeLa (Cervical)9.8

Applications in Materials Science

Table 4: Energetic Properties of Nitropyrazole Derivatives

Compoundρ(g/cm3)\rho \, (\text{g/cm}^3)D(km/s)D \, (\text{km/s})P(GPa)P \, (\text{GPa})
3-Nitropyrazole (3-NP)1.577.0220.08
4-Nitropyrazole (4-NP)1.526.8618.81

Research Frontiers and Challenges

Drug Delivery Systems

Functionalizing the ethanamine moiety with polyethylene glycol (PEG) chains improves aqueous solubility and bioavailability. Preliminary studies show PEGylated derivatives achieving 40% higher plasma retention in murine models.

Environmental Impact

Nitroheterocycles pose ecological risks due to persistence in aquatic systems. Biodegradation studies using Pseudomonas putida indicate a half-life of 14 days in soil, necessitating further mitigation strategies.

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